2-(Boc-amino)fluorene
Overview
Description
2-(Boc-amino)fluorene is a compound that features a fluorene backbone with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)fluorene typically involves the protection of the amino group on fluorene. One common method is the reaction of fluorene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)fluorene can undergo various chemical reactions, including:
Oxidation: The fluorene backbone can be oxidized under specific conditions.
Reduction: The Boc group can be removed by reduction, typically using strong acids like trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Oxidized fluorene derivatives.
Reduction: Fluorene with a free amino group.
Substitution: Substituted fluorene derivatives
Scientific Research Applications
2-(Boc-amino)fluorene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of protein interactions and enzyme mechanisms.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-(Boc-amino)fluorene primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various chemical reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Fmoc-amino)fluorene: Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
2-(Cbz-amino)fluorene: Contains a carbobenzoxy (Cbz) group as the protecting group
Uniqueness
2-(Boc-amino)fluorene is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Properties
IUPAC Name |
tert-butyl N-(9H-fluoren-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)21-17(20)19-14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWMWYAUISOFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462040 | |
Record name | 2-(Boc-amino)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141340-61-6 | |
Record name | 2-(Boc-amino)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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